molecular formula C21H19N3O3 B6073182 (Z)-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile

(Z)-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile

Cat. No.: B6073182
M. Wt: 361.4 g/mol
InChI Key: AMEQSLXFXKDORC-DHDCSXOGSA-N
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Description

(Z)-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile is a complex organic compound characterized by its unique structural features

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Z)-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the phenyl moiety: The starting material, 4-hydroxy-3-methoxy-5-prop-2-enylbenzaldehyde, is synthesized through a series of reactions including alkylation and oxidation.

    Formation of the benzimidazole moiety: The benzimidazole ring is constructed from o-phenylenediamine and a suitable carboxylic acid derivative under acidic conditions.

    Coupling reaction: The phenyl and benzimidazole moieties are coupled using a suitable coupling reagent such as a phosphine or palladium catalyst.

    Formation of the nitrile group:

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and process optimization to ensure scalability and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the phenyl moiety, leading to the formation of quinones or other oxidized derivatives.

    Reduction: Reduction reactions can target the nitrile group, converting it to an amine or other reduced forms.

    Substitution: The compound can participate in substitution reactions, especially at the benzimidazole ring, where electrophilic or nucleophilic substitution can occur.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are frequently used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions (e.g., acidic, basic, or neutral).

Major Products Formed

    Oxidation: Quinones, hydroxylated derivatives.

    Reduction: Amines, reduced nitriles.

    Substitution: Halogenated, alkylated, or other substituted derivatives.

Scientific Research Applications

Chemistry

In chemistry, (Z)-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel synthetic methodologies.

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Its structural features suggest that it may interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, this compound is investigated for its potential therapeutic properties. It may exhibit anti-inflammatory, antioxidant, or anticancer activities, although further research is needed to confirm these effects.

Industry

In the industrial sector, this compound can be used as an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals. Its versatility and reactivity make it valuable for various industrial applications.

Mechanism of Action

The mechanism of action of (Z)-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s effects are mediated through pathways such as signal transduction, gene expression, and metabolic regulation.

Comparison with Similar Compounds

Similar Compounds

    (Z)-3-(4-hydroxy-3-methoxyphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile: Lacks the prop-2-enyl group on the phenyl moiety.

    (Z)-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)-2-(1H-benzimidazol-2-yl)prop-2-enenitrile: Lacks the methoxy group on the benzimidazole ring.

Uniqueness

The presence of both the prop-2-enyl group on the phenyl moiety and the methoxy group on the benzimidazole ring makes (Z)-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile unique

Properties

IUPAC Name

(Z)-3-(4-hydroxy-3-methoxy-5-prop-2-enylphenyl)-2-(6-methoxy-1H-benzimidazol-2-yl)prop-2-enenitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N3O3/c1-4-5-14-8-13(10-19(27-3)20(14)25)9-15(12-22)21-23-17-7-6-16(26-2)11-18(17)24-21/h4,6-11,25H,1,5H2,2-3H3,(H,23,24)/b15-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMEQSLXFXKDORC-DHDCSXOGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)N=C(N2)C(=CC3=CC(=C(C(=C3)OC)O)CC=C)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC2=C(C=C1)N=C(N2)/C(=C\C3=CC(=C(C(=C3)OC)O)CC=C)/C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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